molecular formula C8H9O3PS B14491385 2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one CAS No. 65190-91-2

2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one

Cat. No.: B14491385
CAS No.: 65190-91-2
M. Wt: 216.20 g/mol
InChI Key: PMDLUEFNFXGOBS-UHFFFAOYSA-N
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Description

2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one is a complex organic compound that belongs to the class of benzoxathiaphosphinins This compound is characterized by the presence of a methoxy group, a benzene ring, and a phosphinothioate group

Preparation Methods

The synthesis of 2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted benzene derivative with a phosphinothioate reagent. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phosphinothioate group to a phosphine or phosphine oxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phosphinothioate groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, resulting in downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-2H,4H-1,3,2lambda~5~-benzoxathiaphosphinin-2-one include other benzoxathiaphosphinins and methoxy-substituted benzene derivatives. What sets this compound apart is its unique combination of a methoxy group and a phosphinothioate group, which imparts distinct chemical and biological properties. Other similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Properties

CAS No.

65190-91-2

Molecular Formula

C8H9O3PS

Molecular Weight

216.20 g/mol

IUPAC Name

2-methoxy-4H-1,3,2λ5-benzoxathiaphosphinine 2-oxide

InChI

InChI=1S/C8H9O3PS/c1-10-12(9)11-8-5-3-2-4-7(8)6-13-12/h2-5H,6H2,1H3

InChI Key

PMDLUEFNFXGOBS-UHFFFAOYSA-N

Canonical SMILES

COP1(=O)OC2=CC=CC=C2CS1

Origin of Product

United States

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